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Compound of Interest

Compound Name: (S)-Baxdrostat

Cat. No.: B12409782

(S)-Baxdrostat, a novel and highly selective aldosterone synthase inhibitor, has shown
significant promise in early-phase clinical trials for the management of treatment-resistant
hypertension. This technical guide provides an in-depth analysis of the available data,
experimental protocols, and underlying mechanisms of action for researchers, scientists, and
drug development professionals.

Baxdrostat is a potential first-in-class oral small molecule that targets and inhibits aldosterone
synthase, the enzyme responsible for the final step of aldosterone synthesis.[1][2] By
selectively blocking this enzyme, encoded by the CYP11B2 gene, baxdrostat reduces
aldosterone levels without significantly affecting cortisol production, a crucial distinction from
previous attempts at aldosterone synthase inhibition.[3][4] Elevated aldosterone levels are a
known driver of hypertension, and this targeted approach offers a new therapeutic avenue for
patients whose blood pressure remains uncontrolled despite treatment with multiple
antihypertensive agents.[5][6][7]

Efficacy in Treatment-Resistant Hypertension

Early-phase clinical trials have consistently demonstrated the dose-dependent antihypertensive
efficacy of baxdrostat. The Phase 2 BrigHTN study, a multicenter, placebo-controlled trial,
evaluated baxdrostat in patients with treatment-resistant hypertension who were already
receiving at least three antihypertensive agents, including a diuretic.[8][9] The results,
published in the New England Journal of Medicine, showed statistically significant reductions in
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systolic blood pressure (SBP) at 12 weeks for the 1 mg and 2 mg doses compared to placebo.
[8][10]

Subsequent Phase 3 trials, such as the BaxHTN and Bax24 studies, have further solidified
these findings. The Bax24 trial, for instance, reported a highly clinically meaningful placebo-
adjusted reduction in ambulatory 24-hour average SBP of 14.0 mmHg at 12 weeks in patients
with resistant hypertension.[11][12]

Quantitative Efficacy Data
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Change Change Placebo-

from from Adjusted
Trial Dosage Metric Baseline Baseline Differenc P-value Citation
(Baxdros (Placebo e (95%
tat) ) Cl)
BrigHTN Seated Not
(Phase 0.5 mg SBP -12.1 -9.4 Significa - [9][10]
2) (mmHg) nt
Seated -8.1
1 mg SBP -17.5 -9.4 (-13.5t0 0.003 [9][10]
(mmHg) -2.8)
Seated -11.0
2 mg SBP -20.3 -9.4 (-16.4 to <0.001 [9][10]
(mmHg) -5.5)
Bax24 24-hour -14.0
(Phase 2mg Amblato - - (-17.2to <0.0001 [11][12]
3) "y SBP -10.8)
(mmHg)
Night-
time -13.9
2 mg Ambulato - - (-17.5to <0.0001 [12]
ry SBP -10.3)
(mmHg)
Seated -10.3
2 mg SBP - - ((149to  <0.0001  [12]
(mmHg) -5.6)

Pharmacodynamics and Safety Profile

A key feature of baxdrostat is its high selectivity for aldosterone synthase over the cortisol-
synthesizing enzyme, which share 93% sequence similarity.[8][9] Preclinical and Phase 1
studies established a 100:1 selectivity for enzyme inhibition.[8] This selectivity has been
consistently demonstrated in clinical trials, with baxdrostat significantly reducing plasma
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aldosterone levels in a dose-dependent manner without a meaningful impact on cortisol levels.
[3][13][14]

The safety profile of baxdrostat in early-phase trials has been favorable. The most anticipated
adverse effect, hyperkalemia (elevated potassium levels), has been observed but was
generally mild and manageable.[9][10] In the BrigHTN trial, two patients experienced
potassium levels of 6.0 mmol/L or greater, but this did not recur after withdrawal and reinitiation
of the drug.[8][9] Importantly, no instances of adrenocortical insufficiency have been reported.
[8][10]

Quantitative Safety and Pharmacodynamic Data
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BENCHE

Trial Dosage Parameter Observation Citation
Sustained
) reduction of
Phase 1 (Multiple Plasma )
) 21.5mg approximately [13][14]
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51% to 73% on
day 10.
i No meaningful
All doses Plasma Cortisol ) [13][14]
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Mild dose-
All doses Plasma Sodium dependent [13][14]
decreases.
Mild dose-
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All doses ) dependent [13][14]
Potassium _
increases.
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All doses [819]
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Hyperkalemia
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(26.0 mmol/L)
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3)

1 mg
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due to

Hyperkalemia

0.8% of patients.

[7]
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due to

Hyperkalemia

1.5% of patients.
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1% of patients in
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Pharmacokinetics

Phase 1 studies in healthy volunteers have characterized the pharmacokinetic profile of
baxdrostat. Following oral administration, peak plasma concentrations are typically observed
within 2 to 4 hours.[13][15] The drug exhibits a mean half-life of approximately 26 to 31 hours,
which supports a once-daily dosing regimen.[13][14][16] Plasma levels of baxdrostat increase
proportionally with ascending doses.[13][14] Furthermore, a Phase 1 study in participants with
varying degrees of renal function found that renal impairment had no significant impact on the
systemic exposure or clearance of baxdrostat, suggesting that dose adjustments due to renal
impairment may not be necessary.[17]

Juantitative PI Kineti

Parameter Value Citation

Time to Peak Plasma
) 2 - 4 hours [13][15]
Concentration (Tmax)

Mean Half-life (t¥2) 26 - 31 hours [13][14][16]

Plasma levels increase
Dose Proportionality proportionally with ascending [13][14]
doses.

No significant impact on
Effect of Renal Impairment systemic exposure or [17]

clearance.

Experimental Protocols

The early-phase clinical trials of baxdrostat have followed rigorous, well-defined protocols.
Below are the generalized methodologies for the key Phase 1 and Phase 2 studies.

Phase 1 Multiple Ascending Dose Study

o Study Design: Randomized, double-blind, placebo-controlled, multiple ascending dose study.
[13][14]

 Participants: Healthy volunteers.[13][14]
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« Intervention: Subjects were randomized to receive oral baxdrostat (0.5, 1.5, 2.5, or 5.0 mg)
or placebo once daily for 10 days.[13][14] Participants were also placed on either a low-salt
or normal-salt diet.[13][14]

e Assessments:

o Pharmacokinetics: Blood samples were collected before and after dosing on days 1 and
10 to characterize plasma concentrations of baxdrostat.[13][14]

o Pharmacodynamics: Blood samples were collected to measure plasma aldosterone and
cortisol levels.[13][14]

o Safety: Assessed through adverse events, physical examinations, electrocardiograms,
orthostatic vital signs, and clinical laboratory evaluations.[13][14]

BrigHTN (Phase 2) Study

o Study Design: Multicenter, randomized, double-blind, placebo-controlled, dose-ranging trial.

[8][°]

o Participants: Patients with treatment-resistant hypertension, defined as having a blood
pressure of 130/80 mm Hg or higher while on stable doses of at least three antihypertensive

agents, including a diuretic.[8][9]

« Intervention: Patients were randomly assigned to receive baxdrostat (0.5 mg, 1 mg, or 2 mg)
or placebo once daily for 12 weeks.[3][9]

e Primary Endpoint: The change in systolic blood pressure from baseline to week 12 in each
baxdrostat group as compared with the placebo group.[8][9]

e Assessments:
o Efficacy: Seated systolic and diastolic blood pressure measurements.

o Safety and Tolerability: Monitoring of adverse events, with a focus on hyperkalemia and
adrenocortical function.
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Visualizations

Signaling Pathway: Mechanism of Action of (S)-
Baxdrostat
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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